Lixisenatide is a synthetic analog of Glucagon-like peptide-1 (GLP-1), a naturally occurring incretin hormone. [] It acts as a Glucagon-like peptide-1 receptor agonist (GLP-1 RA). [, , , , , , , , , , , ] Lixisenatide is used in scientific research to investigate its potential effects on glucose metabolism, insulin secretion, pancreatic beta-cell function, and other physiological processes. Its unique characteristics, including its short half-life and pronounced effects on postprandial glucose control, make it a valuable tool in various research areas.
Lixisenatide is synthesized using a solid-phase peptide synthesis approach, involving stepwise addition of amino acids to a growing peptide chain on a solid support. [] Specific segments of the peptide are synthesized individually and subsequently combined through fragment condensation or stepwise synthesis from the C-terminus to the N-terminus. [] This method aims to achieve high overall yield and purity while minimizing the formation of impurities such as [Di-His1]-lixisenatide, [Di-Gly]-lixisenatide, [Di-Ser33]-lixisenatide, and [Di-Ala35]-lixisenatide. []
Lixisenatide's high binding affinity for the GLP-1 receptor compared to native GLP-1 and its short elimination half-life result in a more pronounced and targeted effect on postprandial glucose excursions. [, , , , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9